1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride is a chemical compound with the molecular formula C₄H₉ClF₃N and a molecular weight of 163.57 g/mol . This compound is primarily used in research settings, particularly in the preparation of peptides as NS3-serine protease inhibitors of the hepatitis C virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride involves the reaction of trifluoromethyl bromide (CF₃Br) with ammonia (NH₃) under basic conditions . This reaction produces 1,1,1-Trifluoro-2-methyl-2-propanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can produce corresponding amides or nitriles .
Scientific Research Applications
1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride involves its interaction with molecular targets such as enzymes. For instance, as an NS3-serine protease inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the cleavage of viral polyproteins, thereby inhibiting the replication of the hepatitis C virus . The trifluoromethyl group enhances its binding affinity and specificity for the target enzyme .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanamine: Similar structure but lacks the methyl group.
1,1,1-Trifluoro-2-methyl-2-propanol: Contains a hydroxyl group instead of an amine group.
1,1,1-Trifluoro-2-methyl-2-propanamine: The base form without the hydrochloride salt.
Uniqueness
1,1,1-Trifluoro-2-methyl-2-propanamine Hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly effective as an enzyme inhibitor and useful in various research applications.
Properties
IUPAC Name |
(1,1,1-trifluoro-2-methylpropan-2-yl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-3(2,8)4(5,6)7;/h8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLSBKZIORHVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174886-04-5 |
Source
|
Record name | 2-Propanamine, 1,1,1-trifluoro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174886-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.